![molecular formula C13H15N5O4 B2358848 2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid CAS No. 878735-85-4](/img/structure/B2358848.png)
2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is an organic compound with a complex structure, belonging to the purine derivative family. This compound is known for its significant role in various biochemical processes and scientific research, primarily due to its unique molecular configuration and reactive properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid typically involves multiple steps:
Starting Materials: : The synthesis begins with purine-based compounds, introducing the methyl groups and acetic acid functionalities through controlled reactions.
Reaction Conditions: : Specific conditions such as temperature, pressure, and pH are meticulously controlled. Catalysts are often employed to facilitate the reactions, ensuring high yield and purity of the final product.
Purification: : The final compound is purified using methods like crystallization and chromatography to obtain a high-purity product suitable for research purposes.
Industrial Production Methods: In industrial settings, the production scales up using similar synthetic routes but with more efficient processes to handle large volumes. Automation and advanced equipment ensure consistency and quality control across batches.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, where it forms various oxidized derivatives.
Reduction: : Reduction reactions are less common but possible under specific conditions.
Substitution: : Due to its reactive sites, it can participate in substitution reactions, where functional groups are replaced by others.
Oxidizing Agents: : Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: : Like sodium borohydride.
Substitution Reagents: : Halogens and various nucleophiles are used depending on the desired substitution.
Major Products: The major products vary depending on the reaction. Oxidation typically yields oxo-derivatives, while substitution reactions result in modified purine structures with different functional groups.
科学研究应用
2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is extensively studied for its applications across multiple fields:
Chemistry:Catalysis: : Serves as a catalyst in various organic reactions.
Analytical Chemistry: : Used as a standard or reagent in analytical procedures.
Enzyme Interaction: : Studies focus on how it interacts with enzymes and impacts biochemical pathways.
Genetic Research: : Its structure is similar to nucleotides, making it useful in genetic studies.
Drug Development: : Investigated for potential therapeutic applications, particularly in targeting specific enzymes or pathways related to diseases.
Pharmacodynamics: : Understanding its mechanism helps in designing drugs with better efficacy and fewer side effects.
Material Science: : Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to bind with high affinity, influencing the activity of these targets. Pathways affected include those involved in cellular metabolism and signal transduction.
相似化合物的比较
When compared with other purine derivatives:
Similar Compounds: : Adenine, guanine, and other purine analogs.
Uniqueness: : The specific arrangement of methyl groups and acetic acid makes 2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid unique in its reactivity and biological interactions.
This compound stands out due to its unique chemical structure and versatile applications, making it a subject of intense research and industrial interest.
属性
IUPAC Name |
2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-6-7(2)18-9-10(14-12(18)17(6)5-8(19)20)15(3)13(22)16(4)11(9)21/h5H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBVNJPTGORCJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2358765.png)

![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2358768.png)
![2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358769.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2358775.png)

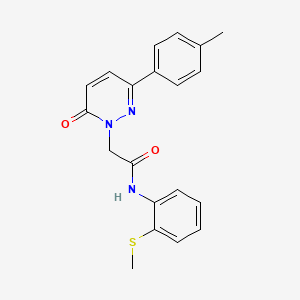
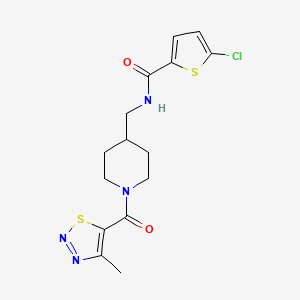
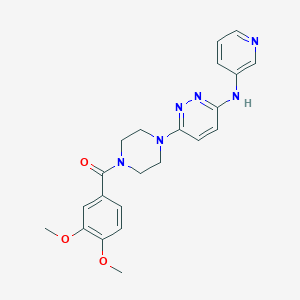
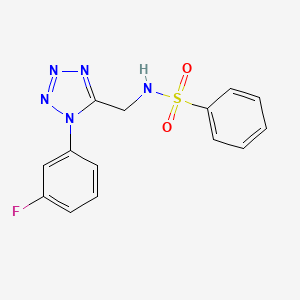
![tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate](/img/structure/B2358784.png)
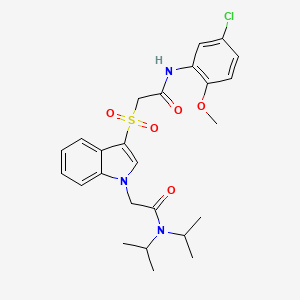
![4-[2-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2358788.png)
